molecular formula C14H8 B12504642 2,6-Diethynylnaphthalene CAS No. 507276-82-6

2,6-Diethynylnaphthalene

Cat. No.: B12504642
CAS No.: 507276-82-6
M. Wt: 176.21 g/mol
InChI Key: DAWMSTQJPPKMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diethynylnaphthalene is an organic compound with the molecular formula C14H8 It is a derivative of naphthalene, characterized by the presence of ethynyl groups at the 2 and 6 positions on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethynylnaphthalene typically involves the ethynylation of naphthalene derivatives. One common method is the palladium-catalyzed cross-coupling reaction, where 2,6-dibromonaphthalene reacts with terminal alkynes in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethynylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene derivatives with functional groups such as carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl groups to ethyl groups, resulting in different naphthalene derivatives.

    Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Diethynylnaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Diethynylnaphthalene exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the ethynyl groups are converted to carboxylic acids through a series of intermediate steps involving free radicals and transition metal catalysts. The molecular targets and pathways involved include the activation of oxygen species and the formation of reactive intermediates that facilitate the oxidation process .

Comparison with Similar Compounds

Uniqueness: 2,6-Diethynylnaphthalene is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of conjugated polymers and materials with specific electronic characteristics .

Properties

CAS No.

507276-82-6

Molecular Formula

C14H8

Molecular Weight

176.21 g/mol

IUPAC Name

2,6-diethynylnaphthalene

InChI

InChI=1S/C14H8/c1-3-11-5-7-14-10-12(4-2)6-8-13(14)9-11/h1-2,5-10H

InChI Key

DAWMSTQJPPKMKM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)C=C(C=C2)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.